
Potassium Channel Activator 1
概要
説明
Potassium Channel Activator 1 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dimethyl and morpholine groups, along with a carbamic acid benzyl ester moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium Channel Activator 1 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The dimethyl and morpholine groups are introduced to the pyridine ring via substitution reactions using suitable reagents.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Classification of Potassium Channel Activators
Potassium channel activators are categorized by their target channel subtypes and chemical structures. The following table summarizes major classes and representative compounds:
Channel Type | Activator Examples | Key Chemical Features | Primary Targets |
---|---|---|---|
KCNQ (Kv7) Channels | Retigabine (RTG), Zinc pyrithione (ZnPy), Flupirtine | Benzamide derivatives, zinc complexes | Neuronal/cardiac KCNQ1-5 |
BK (KCa1.1) Channels | NS 1619, NS11021 | Benzimidazolone derivatives | Smooth muscle, neurons |
TREK/TRAAK (K2P) Channels | Riluzole, BL-1249 | Aryl-substituted amines, fenamates | Mechanosensitive channels |
GIRK (Kir3.x) Channels | ML297 (VU0456810) | Acetamide ether derivatives | Cardiac/neuronal GIRK1/2 |
ATP-sensitive (KATP) | Nicorandil, Pinacidil | Nicotinamide derivatives, cyanoguanidines | Pancreatic/cardiac KATP |
KCNQ Channel Activators
-
Retigabine (RTG) : Binds to a hydrophobic pocket near the voltage-sensing domain (S4) of KCNQ2/3, stabilizing the open state via interactions with tryptophan residues (e.g., W236 in KCNQ2) .
-
Zinc Pyrithione (ZnPy) : Induces a hyperpolarizing shift in activation voltage (ΔV₁/₂ = −15 mV) by coordinating with histidine residues in the S4-S5 linker .
BK Channel Activators
-
NS 1619 : Activates BK channels by binding to the intracellular RCK1 domain, increasing Ca²⁺ sensitivity .
GIRK Channel Activators
Allosteric Modulation in KCNQ1-KCNE1 Complexes
KCNE1 binding to KCNQ1 induces a conformational shift in the S4-S5 linker (residues F127, Y267) and S6 helix (W323), delaying channel activation (ΔV₁/₂ = +40 mV) . Mutagenesis studies reveal:
-
W323A/L mutations : Accelerate activation kinetics (ΔV₁/₂ = −6.4 to −11.3 mV) .
-
Y267F mutation : Reduces KCNE1-induced hyperpolarization (ΔV₁/₂ = +13.5 mV) .
Selectivity Filter Gating in K₂P Channels
TREK-1 activation by riluzole involves dilation of the selectivity filter (SF) through interactions with M2/M4 helices. Molecular dynamics (MD) simulations show:
-
BL-1249 : Stabilizes SF in a conductive state, increasing Po (open probability) by 80% .
-
IAV Protection : TREK-1 activation reduces viral entry by hyperpolarizing alveolar epithelial cells (Eₘ = −70 mV → −90 mV) .
Cardioprotection via KATP Activation
Nicorandil (KATP opener) reduces myocardial infarct size by 40% in preclinical models via dual NO donation and K⁺ flux .
Anticancer Effects of KvActivators
NS1643 (Kv11.1 activator) inhibits triple-negative breast cancer (TNBC) growth by inducing ROS-mediated DNA damage and senescence .
Emerging Compounds and Mechanisms
科学的研究の応用
Cancer Therapy
Recent research highlights the potential of PCA1, particularly the Kv11.1 potassium channel activator NS1643, in inhibiting tumor growth.
Case Studies
- Breast Cancer Models : In vivo studies demonstrated that NS1643 significantly reduced tumor growth in xenograft models of triple-negative breast cancer (TNBC). Treated tumors exhibited decreased proliferation markers and increased senescence markers without significant cardiac dysfunction .
- Drosophila Models : Similar results were observed in Drosophila models where dietary exposure to NS1643 resulted in smaller tumor sizes compared to control groups .
Cardiovascular Health
PCA1 has shown promise in treating cardiovascular conditions due to its ability to induce vasodilation and reduce cardiac workload.
Therapeutic Mechanisms
- Vasodilation : Potassium channel activators like PCA1 facilitate hyperpolarization of vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This mechanism is particularly effective in coronary and cerebral arteries .
- Reduction of Cardiac Afterload : By decreasing systemic vascular resistance, PCA1 can lower cardiac afterload, which is beneficial in managing conditions like hypertension and coronary heart disease .
Clinical Implications
- Myocardial Protection : Potassium channel activators have been associated with reduced myocardial infarct size during ischemic events. This cardioprotective effect may involve interactions between ATP-sensitive potassium channels and ischemia-induced mechanisms .
- Drug Examples : Nicorandil combines the properties of potassium channel activation with those of organic nitrates, making it a unique therapeutic option for coronary heart disease .
Neurological Disorders
The role of PCA1 extends into neurology, particularly concerning epilepsy and other neurological conditions.
Clinical Trials
- A Phase 1 study evaluated BHV-7000, a selective activator of Kv7.2/7.3 potassium channels known to have efficacy in epilepsy management. This trial aimed to assess the safety and tolerability of this novel compound .
Summary Table of Applications
作用機序
The mechanism of action of Potassium Channel Activator 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.
Uniqueness
The uniqueness of Potassium Channel Activator 1 lies in its specific ester group, which can influence its reactivity, solubility, and interactions with other molecules. This makes it distinct from other similar compounds and allows for unique applications in various scientific fields.
生物活性
Potassium Channel Activator 1, commonly known as 1-EBIO (1-Ethyl-2-benzimidazolinone), is a compound recognized for its role as an activator of potassium channels, particularly epithelial calcium-activated potassium (KCa) channels. This article explores the biological activity of 1-EBIO, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
1-EBIO primarily functions by activating KCa channels, leading to hyperpolarization of the cell membrane. This activation has several downstream effects, including:
- Increased Chloride Secretion : In T84 monolayers, 1-EBIO stimulates a significant trans-epithelial chloride secretory response, which is crucial for maintaining fluid balance in epithelial tissues .
- Cardiomyocyte Differentiation : The compound promotes the differentiation of embryonic stem cells into cardiomyocytes, indicating its potential role in cardiac development and regeneration .
- Nitric Oxide Production : In endothelial cells, 1-EBIO enhances nitric oxide formation, which is vital for vascular health and function .
Biological Effects
The activation of potassium channels by 1-EBIO has been linked to various physiological effects:
Cardiovascular Effects
Potassium channel activators like 1-EBIO can reduce cardiac afterload and improve coronary blood flow. They have been shown to decrease myocardial infarct size in experimental models, suggesting cardioprotective properties .
Cancer Research
Recent studies have indicated that potassium channel activators may inhibit tumor growth. For instance, the Kv11.1 potassium channel activator NS1643 demonstrated reduced tumor proliferation in breast cancer models by inducing DNA damage and cellular senescence without significant cardiac side effects .
Study on Epithelial Function
A study involving T84 cells demonstrated that 1-EBIO effectively activates KCa channels, resulting in enhanced chloride secretion. This finding supports the therapeutic potential of 1-EBIO in treating conditions associated with impaired epithelial ion transport .
Cardiomyocyte Differentiation
Research conducted by Kleger et al. highlighted that modulation of calcium-activated potassium channels could induce cardiogenesis in pluripotent stem cells. This suggests that compounds like 1-EBIO could be pivotal in regenerative medicine strategies aimed at heart repair .
Cancer Inhibition
In a preclinical study focusing on Kv11.1 activation, treatment with NS1643 led to significant inhibition of tumor growth in vivo, showcasing the potential of potassium channel activators as anti-cancer agents .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEMILXLUFFLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。